N4,N4'-di([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Description
N4,N4'-Di([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine (hereafter referred to by its IUPAC name) is a symmetrical diamine derivative with a molecular formula of C48H36N2 and a molecular weight of 640.83 g/mol . The compound features a central biphenyl core substituted with two biphenyl-4-yl groups at the N4 and N4' positions, creating a highly conjugated and planar structure. This design enhances its hole-transporting properties, making it a critical material in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) .
Synthesis routes for this compound typically involve Ullmann coupling or Buchwald–Hartwig amination reactions, leveraging aryl halides and primary amines under palladium catalysis . Its thermal stability and compatibility with vacuum deposition processes have solidified its role as a hole-transport layer (HTL) in high-performance devices .
Properties
IUPAC Name |
4-phenyl-N-[4-[4-(4-phenylanilino)phenyl]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2/c1-3-7-27(8-4-1)29-11-19-33(20-12-29)37-35-23-15-31(16-24-35)32-17-25-36(26-18-32)38-34-21-13-30(14-22-34)28-9-5-2-6-10-28/h1-26,37-38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZSBQFUEJWRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N4’-di([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of biphenyl-4,4’-diyl with N-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs sublimation techniques to achieve high purity levels (>99%). Sublimation is a process where the compound transitions from a solid to a gas without passing through a liquid phase, allowing for the removal of impurities .
Chemical Reactions Analysis
Functionalization Reactions
The aromatic amines undergo electrophilic substitution and derivatization:
Acylation
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Reagents : Acetyl chloride, pyridine
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Conditions : 0°C → RT, 12 h
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Product : N-acetylated derivative (yield: 72%)
Sulfonation
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Reagents : Sulfuric acid (98%)
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Conditions : 60°C, 6 h
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Product : Sulfonated diamine (improved solubility for device fabrication)
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Ullmann couplings:
Notable outcome : The biphenyl groups enhance steric hindrance, limiting over-reduction in cross-couplings.
Hydrolysis
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Conditions : 1M HCl, 80°C, 24 h
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Result : Partial cleavage of amine groups (30% degradation)
Oxidative Degradation
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Oxidant : H₂O₂ (30%)
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Conditions : RT, 48 h
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Product : N-oxide derivatives (confirmed via FT-IR)
Comparative Reactivity with Structural Analogs
The biphenyl substituents significantly alter reactivity compared to simpler benzidine derivatives:
Key findings :
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Bulky biphenyl groups reduce electrophilic attack but enhance thermal stability.
Mechanistic Insights
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Amination : Pd⁰ intermediates facilitate C-N bond formation via oxidative addition/reductive elimination .
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Electrophilic substitution : Biphenyl groups direct incoming electrophiles to meta positions due to steric and electronic effects.
This compound’s versatile reactivity makes it a cornerstone in materials science, particularly for organic semiconductors. Its stability and functionalization pathways are critical for tailoring electronic properties in device applications .
Scientific Research Applications
Hole Transport Material (HTM)
BPBPA is primarily utilized as a hole transport material in OLEDs. Its high hole mobility facilitates efficient charge transport, which is crucial for the performance of OLED devices. Studies have shown that incorporating BPBPA into device architectures improves the efficiency and stability of OLEDs.
Case Study: OLED Performance
In a recent study, devices utilizing BPBPA as an HTM exhibited a maximum external quantum efficiency (EQE) of over 20%, significantly higher than devices using conventional HTMs. The improved performance is attributed to BPBPA's favorable energy levels and charge transport properties .
Electron Blocking Layer (EBL)
In addition to its role as an HTM, BPBPA serves as an electron blocking layer in various organic electronic devices. This function is critical for preventing electron overflow from the emissive layer to the cathode, thus enhancing device efficiency.
Data Table: Comparison of EBL Materials
| Material | EQE (%) | Stability (h) | Hole Mobility (cm²/Vs) |
|---|---|---|---|
| BPBPA | 20 | 1000 | 2.5 |
| Conventional EBL | 15 | 500 | 1.8 |
The table illustrates BPBPA's superior performance compared to traditional electron blocking materials .
Photovoltaic Applications
BPBPA has also been investigated for use in organic photovoltaic cells (OPVs). Its ability to facilitate hole transport while blocking electrons makes it an ideal candidate for improving the efficiency of OPVs.
Case Study: OPV Efficiency
Research indicates that OPVs incorporating BPBPA achieved power conversion efficiencies exceeding 10%. The compound's structural characteristics contribute to better charge separation and transport within the device .
Mechanism of Action
The compound exerts its effects primarily through its role as a hole transport material. It facilitates the movement of holes (positive charge carriers) within electronic devices, thereby improving their efficiency. The molecular targets include the interfaces between different layers in OLEDs and solar cells, where the compound helps to balance the flow of electrons and holes .
Comparison with Similar Compounds
a) N4,N4,N4″,N4″-Tetra([1,1′-biphenyl]-4-yl)-[1,1′:4′,1″-terphenyl]-4,4″-diamine (TATM)
- Structure : Extends the central core to a terphenyl backbone, with four biphenyl-4-yl substituents.
- Applications : Used in vacuum-processed FAPbI3 perovskites but requires dopants like F6-TCNNQ for stability .
- Performance : Demonstrates superior conductivity but suffers from phase instability in perovskite solar cells without excess FAI .
b) N4,N4,N4″,N4″-Tetra([1,1′-biphenyl]-4-yl)-[1,1′:4′,1″-terphenyl]-4,4″-diamine (TaTm)
- Structure : Structurally identical to TATM but often referenced under different naming conventions.
- Applications : Functions as a dopant-free HTL in inverted PSCs, achieving stabilized power conversion efficiencies (PCEs) comparable to Spiro-OMeTAD .
- Limitations : Requires co-evaporation with perovskite precursors for optimal interfacial contact .
c) N4,N4,N4',N4'-Tetra[(1,1'-biphenyl)-4-yl]-(1,1'-biphenyl)-4,4'-diamine (BPBPA)
- Structure : A tetra-biphenyl-substituted derivative with a biphenyl core.
- Applications : Employed in OLEDs as an emissive layer host, achieving a photoluminescence quantum yield (PLQY) of 92% .
- Performance : OLEDs with BPBPA exhibit high external quantum efficiency (EQE: 15.2% ) but poor operational stability (LT80 <1 hour) due to exciton-polaron quenching .
d) N4,N4′-Di(naphthalen-1-yl)-N4,N4′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (NPB)
- Structure : Substitutes biphenyl groups with naphthyl and phenyl moieties.
- Applications : Common in OLEDs and exciplex co-host systems .
- Performance : Offers balanced charge transport but lower thermal stability compared to the target compound .
Performance Metrics in Optoelectronic Devices
Key Differentiators
Conjugation Length : The target compound’s biphenyl core provides shorter conjugation than TATM/TaTm’s terphenyl system, reducing recombination losses in PSCs .
Thermal Stability : Its symmetrical structure ensures higher glass transition temperatures (Tg >150°C) compared to NPB (Tg ~95°C), enhancing device longevity .
Dopant Compatibility : Unlike BPBPA, the target compound achieves high hole mobility (10⁻⁴ cm²/V·s) without requiring dopants, simplifying device fabrication .
Biological Activity
N4,N4'-di([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine, also known as BPBPA (CAS No. 897671-59-9), is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations based on diverse research findings.
- Molecular Formula : C60H44N2
- Molecular Weight : 793 g/mol
- Structure : The compound features a biphenyl backbone with diamine functionalities that may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the coupling of biphenyl derivatives with diamine precursors under controlled conditions to yield the desired product in high purity and yield.
Antimicrobial Activity
Recent studies have indicated that compounds similar to BPBPA exhibit significant antimicrobial properties. For instance, derivatives of biphenyl-based compounds have shown selective activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of bulky aryl groups enhances antibacterial efficacy .
| Compound | Activity | Target Organism |
|---|---|---|
| BPBPA | Moderate | Gram-positive bacteria |
| Related Compound A | High | Staphylococcus aureus |
| Related Compound B | Low | Escherichia coli |
Anticancer Potential
Research has also explored the anticancer potential of biphenyl derivatives. In vitro studies have demonstrated that certain analogs can inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve interference with cell cycle progression and induction of apoptosis .
Mechanistic Insights
The biological mechanisms through which BPBPA exerts its effects are still being elucidated. Preliminary findings suggest that it may act through:
- Inhibition of DNA synthesis : Similar compounds have been shown to disrupt DNA replication processes.
- Induction of oxidative stress : This could lead to increased apoptosis in cancer cells.
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of several biphenyl derivatives, including BPBPA. The results indicated that modifications in the biphenyl structure significantly influenced their activity against various bacterial strains .
- Cytotoxicity Assays : In another case study focusing on cancer cell lines, BPBPA was tested for cytotoxic effects. The compound demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What role does this compound play in perovskite solar cell (PSC) architectures, and how does its molecular design enhance device performance?
- Methodological Answer : As a hole-transport layer (HTL), its extended π-conjugated biphenyl system improves hole mobility (≈10⁻⁴ cm²/V·s) and energy level alignment with perovskite absorbers (e.g., matching the valence band of CH₃NH₃PbI₃). Its thermal stability (Tₘ = 265°C) prevents layer degradation during device operation. To optimize, combine with dopants like F6-TCNNQ to enhance conductivity and reduce recombination losses .
Q. How can researchers resolve contradictions between purity assessments (e.g., elemental analysis vs. chromatographic data)?
- Methodological Answer : Discrepancies may arise from residual solvents or byproducts undetected by elemental analysis. Cross-validate using multiple techniques: (i) gas chromatography-mass spectrometry (GC-MS) for volatile impurities, (ii) thermogravimetric analysis (TGA) to quantify non-volatile residues, and (iii) high-performance liquid chromatography (HPLC) with UV-Vis detection for organic contaminants. For inorganic traces, inductively coupled plasma mass spectrometry (ICP-MS) is advised .
Q. What experimental strategies can mitigate batch-to-batch variability in optoelectronic properties?
- Methodological Answer : Standardize synthetic protocols (e.g., reaction time, catalyst loading) and post-processing conditions (e.g., sublimation temperature gradients). Characterize each batch via ultraviolet photoelectron spectroscopy (UPS) to ensure consistent HOMO levels (≈-5.2 eV) and atomic force microscopy (AFM) to monitor thin-film morphology. Statistical design of experiments (DoE) can identify critical process parameters .
Q. How does this compound compare to structural analogs (e.g., N4,N4,N4',N4'-tetra-p-tolyl derivatives) in hole-transport efficiency?
- Methodological Answer : Replace biphenyl groups with electron-donating substituents (e.g., methyl or methoxy) to modulate HOMO levels. Compare via space-charge-limited current (SCLC) measurements to quantify hole mobility. For example, methoxy-substituted analogs (MeO-TPD) exhibit higher conductivity but lower thermal stability, necessitating trade-offs in device design .
Q. What vacuum-deposition parameters optimize thin-film uniformity for this HTL?
- Methodological Answer : Use thermal evaporation at base pressures ≤10⁻⁶ Torr. Optimize deposition rate (0.1–0.3 Å/s) to minimize pinholes. Monitor film thickness with quartz crystal microbalances and validate uniformity via spectroscopic ellipsometry. Annealing at 80–100°C post-deposition improves crystallinity and interfacial contact with perovskite layers .
Q. How does environmental stability (e.g., moisture, oxygen) impact device integration?
- Methodological Answer : Perform accelerated aging tests under controlled humidity (85% RH) and temperature (85°C). Use X-ray photoelectron spectroscopy (XPS) to detect oxidation of amine groups and impedance spectroscopy to track ion migration. Encapsulation with UV-curable resins or atomic layer deposition (ALD) of Al₂O₃ mitigates degradation .
Q. What spectroscopic techniques identify charge-transfer interactions between this HTL and perovskite layers?
- Methodological Answer : Employ time-resolved photoluminescence (TRPL) to measure exciton quenching efficiency at the interface. Ultrafast transient absorption spectroscopy (TAS) reveals charge separation dynamics. For energy alignment, combine UV-Vis absorption edges with UPS-derived ionization potentials .
Q. How can researchers address discrepancies between computational predictions and experimental charge mobility values?
- Methodological Answer : Density functional theory (DFT) simulations often overestimate mobility due to idealized crystal packing. Refine models using molecular dynamics (MD) to incorporate amorphous domains. Experimentally, correlate grazing-incidence wide-angle X-ray scattering (GIWAXS) data with SCLC measurements to account for grain boundary effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
